An In-depth Technical Guide to 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: A Molecule of Synthetic and Pharmaceutical Interest
An In-depth Technical Guide to 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine: A Molecule of Synthetic and Pharmaceutical Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. Despite the current absence of this specific molecule in published literature, this document offers a detailed exploration of its chemical structure, predicted properties, and potential applications by examining its constituent fragments: the 1-methyl-3-hydroxy-1H-pyrazol-4-amine core and the oxetane-3-yloxy substituent. This guide further proposes a viable synthetic route and discusses the anticipated impact of the oxetane moiety on the molecule's pharmacokinetic profile, drawing upon established principles in drug discovery and the known characteristics of analogous compounds.
Introduction: The Promise of Pyrazole-Oxetane Conjugates
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutics.[4]
Concurrently, the oxetane ring has emerged as a valuable functional group in modern drug design.[5][6] This small, polar, three-dimensional motif is increasingly utilized to enhance the physicochemical properties of drug candidates.[7] The incorporation of an oxetane can lead to improved aqueous solubility, metabolic stability, and a reduction in the basicity of adjacent amines, all of which are critical for optimizing a drug's pharmacokinetic profile.[8][9]
The combination of these two moieties in 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine suggests a molecule with potentially favorable drug-like properties. This guide will deconstruct the molecule to provide a foundational understanding of its anticipated characteristics.
Chemical Structure and Predicted Properties
The chemical structure of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is characterized by a 1-methylpyrazol-4-amine core with an oxetane ring linked via an ether bond at the 3-position.
Caption: Chemical structure of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine.
Physicochemical Properties (Predicted)
While experimental data for the target molecule is unavailable, we can predict its properties based on its constituent parts and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₁N₃O₂ | Based on structural analysis. |
| Molecular Weight | 169.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar aminopyrazole derivatives are solids.[10] |
| Solubility | Enhanced aqueous solubility compared to a non-oxetanyl analog | The polar oxetane ring is known to improve solubility.[5][8] |
| LogP | Lower than a non-oxetanyl analog | The oxetane moiety generally reduces lipophilicity.[7] |
| pKa | The exocyclic amine will be basic. | The pyrazole ring is weakly basic. |
| Metabolic Stability | Likely improved compared to analogs with more common ether substituents (e.g., methoxy, ethoxy) | The oxetane ring can block metabolically labile positions and redirect metabolism away from CYP450 enzymes.[8][11] |
Proposed Synthetic Pathway
A plausible synthetic route to 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine would involve the preparation of the key intermediates, 3-amino-1-methyl-1H-pyrazole and 3-oxetanone, followed by a multi-step conversion and final etherification.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 3-Amino-5-methylpyrazole [12]
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Starting Materials: Cyanoacetone, Hydrazine hydrate.
-
Procedure:
-
React cyanoacetone with hydrazine hydrate in a suitable solvent (e.g., ethanol).
-
The reaction is typically a condensation-cyclization.
-
The product can be isolated by filtration upon cooling.
-
Protocol 2: Synthesis of 3-Oxetanone [13][14]
-
Starting Materials: 1,3-Dichloroacetone, Ethylene glycol.
-
Procedure:
-
Protect the carbonyl group of 1,3-dichloroacetone with ethylene glycol to prevent side reactions.
-
Induce ring closure of the protected dichloroacetone using a base.
-
Deprotect the resulting intermediate under acidic conditions to yield 3-oxetanone.
-
Alternative methods for 3-oxetanone synthesis from propargylic alcohols have also been reported and may offer a more direct route.[15]
-
Protocol 3: Synthesis of 3-Hydroxy-1-methyl-1H-pyrazol-4-amine
-
Starting Materials: 3-Amino-1-methylpyrazole.
-
Procedure:
-
Diazotization of the 3-amino group using a nitrite source (e.g., sodium nitrite) in an acidic medium.
-
Hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.
-
Protocol 4: Williamson Ether Synthesis of the Final Product
-
Starting Materials: 3-Hydroxy-1-methyl-1H-pyrazol-4-amine, 3-Oxetanone (precursor to a leaving group).
-
Procedure:
-
Convert the hydroxyl group of the pyrazole to a better nucleophile by deprotonation with a suitable base (e.g., sodium hydride).
-
Reduce 3-oxetanone to 3-hydroxyoxetane and convert the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).
-
React the pyrazole alkoxide with the activated oxetane in a nucleophilic substitution reaction to form the desired ether linkage.
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Potential Applications in Drug Discovery
Given the pharmacological importance of the pyrazole scaffold and the beneficial properties of the oxetane ring, 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is a promising candidate for various therapeutic areas.
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Kinase Inhibitors: Pyrazole derivatives are key components of many kinase inhibitors used in oncology.[4] The structural features of the target molecule could allow it to bind to the ATP-binding site of various kinases.
-
Anti-inflammatory Agents: Compounds containing the pyrazole nucleus, such as celecoxib, are potent anti-inflammatory drugs.[16][17]
-
Antiviral and Antimicrobial Agents: The pyrazole heterocycle has been shown to exhibit a broad spectrum of antimicrobial and antiviral activities.[18]
The introduction of the oxetane moiety is anticipated to enhance the "drug-likeness" of the pyrazole core by improving solubility and metabolic stability, potentially leading to candidates with improved oral bioavailability and a more favorable safety profile.[6][7]
Conclusion
While 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine remains a hypothetical compound in the absence of dedicated research, a thorough analysis of its constituent parts provides a strong rationale for its synthesis and investigation. The convergence of a "privileged" pyrazole scaffold with the property-enhancing oxetane ring presents a compelling opportunity for the development of novel therapeutic agents. The synthetic pathways and predicted properties outlined in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.
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